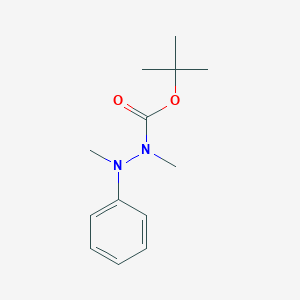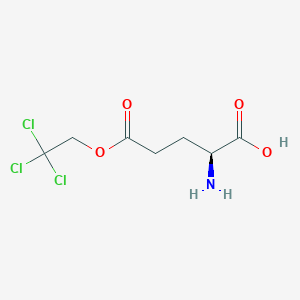
tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate
Overview
Description
Mechanism of Action
The mechanism of action of tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate is not well understood. However, it is believed to act as a radical scavenger and antioxidant due to its hydrazine structure. This compound has been shown to inhibit the lipid peroxidation process and protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, this compound has been shown to protect against neurodegenerative diseases and to have potential therapeutic applications in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate is its ease of synthesis and availability. It is a relatively inexpensive reagent that can be easily obtained from commercial suppliers. Additionally, this compound has been shown to be stable under a wide range of reaction conditions, making it a versatile reagent in organic synthesis.
However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when handling this compound. Additionally, the mechanism of action of this compound is not well understood, and further research is needed to fully elucidate its effects.
Future Directions
There are several future directions for research on tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate. One potential area of study is its potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes. Finally, the synthesis of novel hydrazine derivatives using this compound as a starting material is an area of interest for future research.
Scientific Research Applications
Tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate is widely used in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of various hydrazine derivatives due to its ability to undergo substitution reactions. Additionally, this compound has been utilized in the synthesis of various natural products and pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-methyl-N-(N-methylanilino)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(5)14(4)11-9-7-6-8-10-11/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQANFOCZEDAQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)N(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657232 | |
| Record name | tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934391-25-0 | |
| Record name | tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone](/img/structure/B3332919.png)
![2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B3332928.png)
![Octahydro-2H-pyrano[4,3-b]pyridine](/img/structure/B3332929.png)
![Imidazo[2,1-b]thiazol-5-ylmethanamine](/img/structure/B3332935.png)





![3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3332979.png)